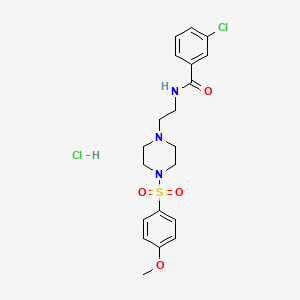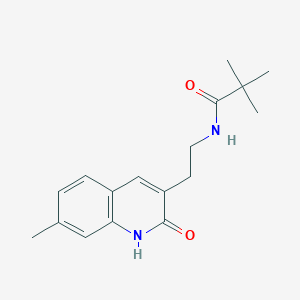
Ethyl 1-(2-chlorophenyl)-4-(((3,4-dimethylphenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-(2-chlorophenyl)-4-(((3,4-dimethylphenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C21H19ClN2O6S and its molecular weight is 462.9. The purity is usually 95%.
BenchChem offers high-quality Ethyl 1-(2-chlorophenyl)-4-(((3,4-dimethylphenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 1-(2-chlorophenyl)-4-(((3,4-dimethylphenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Antibacterial Evaluation
Synthesis and Antibacterial Evaluation of Novel Heterocyclic Compounds : Research has explored the synthesis of new heterocyclic compounds with a sulfonamido moiety, aiming to utilize them as antibacterial agents. This involves the reaction of the precursor ethyl {[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylazo}cyanoacetate with various active methylene compounds to produce pyran, pyridine, and pyridazine derivatives. The study also investigated the precursor hydrazone's reactivity towards hydrazine derivatives to yield pyrazole and oxazole derivatives. Further treatment with urea, thiourea, and/or guanidine hydrochloride produced pyrimidine and thiazine derivatives. Among the synthesized compounds, eight demonstrated significant antibacterial activities (Azab, Youssef, & El‐Bordany, 2013).
Synthesis of Ethyl Derivatives
Syntheses of Metabolites of Ethyl Derivatives : A study presented efficient syntheses of ethyl derivatives, metabolites of a specific compound known as TAK-603. The research highlights the use of methanesulfonyl as a protective group for phenolic hydroxy in the Friedel–Crafts reaction, facilitating a simpler synthetic route with high yield. The transformation of a chloromethyl derivative to a formyl derivative through the Krohnke reaction followed by cyclization with hydrazine, resulted in the formation of a novel compound (Mizuno et al., 2006).
Antimicrobial Activity of Quinazolines
Synthesis and Characterization of New Quinazolines as Potential Antimicrobial Agents : The research focused on synthesizing new quinazoline derivatives with potential antimicrobial properties. The starting compound was treated with hydrazine hydrate, leading to various derivatives with potential antibacterial and antifungal activities against several pathogens, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa (Desai, Shihora, & Moradia, 2007).
Ultrasound Irradiation in Synthesis
Efficient Synthesis of Ethyl Derivatives Under Ultrasound Irradiation : This study explored the synthesis of ethyl derivatives using ultrasound irradiation, which significantly reduced reaction times and improved yield. The research demonstrates the advantages of ultrasound irradiation in the synthesis of chemical compounds, highlighting its potential for enhancing efficiency and sustainability in chemical processes (Machado et al., 2011).
特性
IUPAC Name |
ethyl 1-(2-chlorophenyl)-4-(3,4-dimethylphenyl)sulfonyloxy-6-oxopyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O6S/c1-4-29-21(26)20-18(30-31(27,28)15-10-9-13(2)14(3)11-15)12-19(25)24(23-20)17-8-6-5-7-16(17)22/h5-12H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSZMBPNVJRJWGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC(=C(C=C2)C)C)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(2-chlorophenyl)-4-(((3,4-dimethylphenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

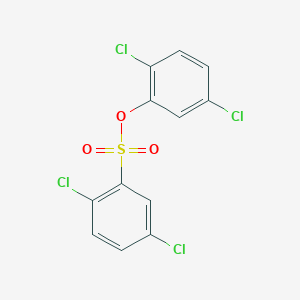
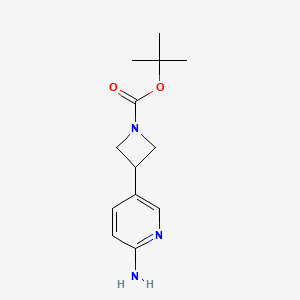
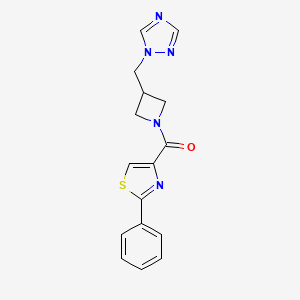


![(3,4-Dimethoxyphenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2662929.png)
![(Z)-2-Cyano-3-[3-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2662930.png)
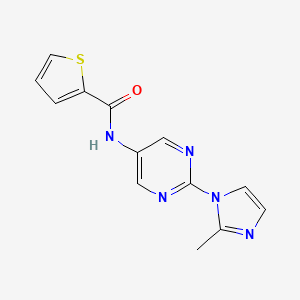
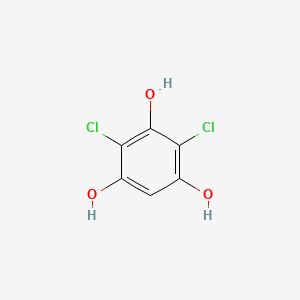
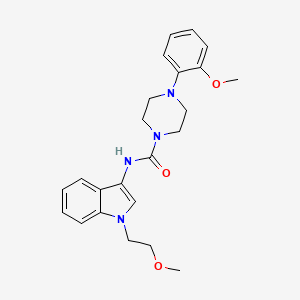
![Methyl 4-(3-{[4-(dimethylamino)phenyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B2662939.png)

